N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride
CAS No.: 1361116-45-1
Cat. No.: VC2713139
Molecular Formula: C12H20ClN3
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361116-45-1 |
|---|---|
| Molecular Formula | C12H20ClN3 |
| Molecular Weight | 241.76 g/mol |
| IUPAC Name | N,N-dimethyl-6-piperidin-3-ylpyridin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N3.ClH/c1-15(2)12-7-3-6-11(14-12)10-5-4-8-13-9-10;/h3,6-7,10,13H,4-5,8-9H2,1-2H3;1H |
| Standard InChI Key | IUMKTVOSSGMREZ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=CC(=N1)C2CCCNC2.Cl |
| Canonical SMILES | CN(C)C1=CC=CC(=N1)C2CCCNC2.Cl |
Introduction
Chemical Structure and Properties
N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride is a synthetic organic compound belonging to the class of pyridine derivatives. Its structure features a pyridine core with a dimethylamino group at the 2-position and a piperidin-3-yl substituent at the 6-position, with the compound existing as a hydrochloride salt. This structural arrangement confers specific physical and chemical properties that distinguish it from related compounds.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 1361116-45-1 |
| Molecular Formula | C₁₂H₂₀ClN₃ |
| Molecular Weight | 241.76 g/mol |
| Chemical Class | Pyridine derivatives |
| Functional Groups | Dimethylamino, piperidine, pyridine |
| Salt Form | Hydrochloride |
The compound contains three nitrogen atoms: one in the pyridine ring, one in the dimethylamino group, and one in the piperidine ring. This nitrogen-rich structure contributes to its potential hydrogen-bonding capabilities and interactions with biological targets.
Physical Properties
N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride typically appears as a crystalline solid at room temperature. As a hydrochloride salt, it generally exhibits enhanced water solubility compared to its free base form, making it more suitable for various pharmacological applications and formulations. The salt formation also typically improves stability during storage and handling.
Structural Comparison with Related Compounds
Understanding the structural relationships between N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride and similar compounds provides valuable context for its potential biological activities.
Comparison with Structurally Similar Compounds
| Compound | Structural Differences | Molecular Formula |
|---|---|---|
| N,6-dimethyl-2-piperidin-1-ylpyridin-3-amine | Piperidine attached at N-1 position rather than C-3; amine at position 3 rather than position 2 | C₁₂H₁₉N₃ |
| 2,6-Dimethyl-3-(piperidin-3-yl)pyridine dihydrochloride | Contains methyl groups at positions 2 and 6; piperidine at position 3; dihydrochloride salt | C₁₂H₂₀Cl₂N₂ |
| N,N-Dimethyl 2,6-pyridinediamine hydrochloride | Contains amino group at position 6 instead of piperidine | C₇H₁₂ClN₃ |
The specific positioning of functional groups on the pyridine ring significantly affects the compound's three-dimensional structure, which in turn influences its binding affinity and selectivity for potential biological targets .
Synthesis Methods
The synthesis of N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride typically involves multi-step organic reactions with careful consideration of regioselectivity and stereochemistry.
Synthetic Challenges
The synthesis of N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride presents several challenges:
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Regioselectivity: Controlling the position of substituents on the pyridine ring requires careful selection of reaction conditions and starting materials.
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Stereochemistry: If specific stereochemistry at the piperidine C-3 position is desired, stereoselective methods may be necessary.
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Purification: Separation of the target compound from structurally similar intermediates and byproducts often requires sophisticated chromatographic techniques .
Biological Activities and Pharmacological Properties
Research on the pharmacological properties of N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride is ongoing, with several potential biological activities being investigated.
Pharmacokinetic Considerations
As a hydrochloride salt, N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine is expected to exhibit improved:
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Solubility: Enhanced aqueous solubility compared to the free base form.
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Absorption: Potential for improved oral bioavailability due to better dissolution characteristics.
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Distribution: The compound's balance of hydrophilic and lipophilic domains may facilitate distribution across various tissue compartments.
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Metabolism: Likely subject to common metabolic pathways for pyridine derivatives, including N-dealkylation, hydroxylation, and conjugation reactions.
Research Applications
N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride has potential applications in various fields of chemical and pharmaceutical research.
Medicinal Chemistry Applications
The compound serves as a valuable scaffold for medicinal chemistry research due to several characteristics:
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Structural Versatility: The pyridine core with multiple substitution points allows for systematic structural modifications to explore structure-activity relationships.
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Drug-Like Properties: The compound generally adheres to Lipinski's Rule of Five criteria for drug-likeness, making it suitable as a starting point for drug discovery efforts.
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Potential for Target Selectivity: The unique arrangement of functional groups may confer selective binding to specific biological targets, reducing off-target effects.
Comparative Research with Related Compounds
Studies comparing N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride with structurally similar compounds may provide valuable insights into the relationship between structure and biological activity. Such comparative analyses can guide rational design of more potent and selective compounds for specific therapeutic applications .
Future Research Directions
Research on N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride is still in its early stages, with several promising avenues for future investigation.
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield valuable insights:
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Variation of the Amino Substituents: Replacing the dimethylamino group with other alkyl or cyclic amines may tune receptor selectivity.
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Exploration of Piperidine Substitution Patterns: Investigating the effect of different substitution patterns and stereochemistry at the piperidine ring.
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Bioisosteric Replacements: Replacing the pyridine core with bioisosteric heterocycles to explore effects on potency and pharmacokinetic properties .
Advanced Biological Evaluation
Future research should include:
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Target Identification: Comprehensive screening against receptor panels, enzyme assays, and phenotypic assays to identify specific biological targets.
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In Vivo Evaluations: Assessment of pharmacokinetic properties, tissue distribution, and efficacy in relevant disease models.
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Toxicology Studies: Evaluation of potential toxicity mechanisms and safety profiles.
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